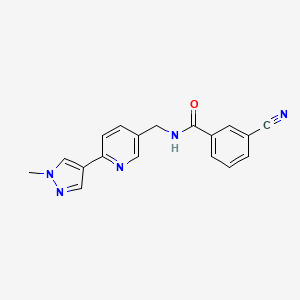
3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of a specific protein target, which makes it useful for studying the role of this protein in various cellular processes.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated the potential anticancer properties of heterocyclic compounds, including derivatives similar to the specified chemical. For instance, compounds containing benzothiazoles fused with pyrimidines and pyrazoles have shown remarkable in-vitro anticancer activity against different cancer cell lines (Waghmare et al., 2013). This highlights the relevance of such compounds in the development of new anticancer agents.
Antimicrobial Activities
Synthesized heterocycles based on thiadiazole and pyrazole derivatives, incorporating the tetrahydrobenzothiophene moiety, have been evaluated for their insecticidal and antimicrobial potentials. Some of these compounds exhibited promising activities against the cotton leafworm, Spodoptera littoralis, suggesting their utility in agricultural pest control (Fadda et al., 2017).
Synthesis and Evaluation of Pyrazolopyrimidines
The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of these compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).
Detection and Sensing Applications
Certain derivatives have been developed for the detection of anions, such as cyanide, showcasing the utility of these compounds in environmental monitoring and safety applications. The coordination effects in iridium(III) complexes enhance the sensitivity and selectivity towards CN−, demonstrating their potential as efficient chemodosimeters (Lou et al., 2010).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing imidazole and pyrazole moieties, have been found to interact with a variety of biological targets. These include enzymes like aldosterone synthase (CYP11B2) , kinases like MPS1 and p70S6Kβ , and receptors like the ryanodine receptor (RyR) .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets in a way that modulates their function . For instance, it could inhibit the activity of enzymes or kinases , or it could act as an activator of receptors .
Biochemical Pathways
For instance, compounds that inhibit aldosterone synthase (CYP11B2) can affect the biosynthesis of corticosteroids . Similarly, compounds that interact with the ryanodine receptor (RyR) can influence calcium signaling pathways .
Pharmacokinetics
The compound’s structure suggests that it might have good solubility and bioavailability, as is often the case with compounds containing imidazole and pyrazole moieties.
Result of Action
For instance, it could lower arterial blood pressure by inhibiting aldosterone synthase (CYP11B2) , or it could have insecticidal activities by activating the ryanodine receptor (RyR) .
Eigenschaften
IUPAC Name |
3-cyano-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-23-12-16(11-22-23)17-6-5-14(9-20-17)10-21-18(24)15-4-2-3-13(7-15)8-19/h2-7,9,11-12H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHCYGMCUILGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2841503.png)
![2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide](/img/structure/B2841504.png)
![5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid](/img/structure/B2841505.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2841508.png)
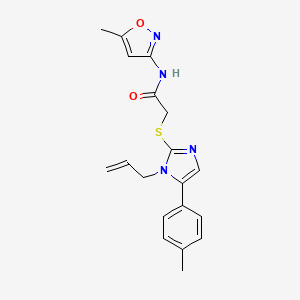
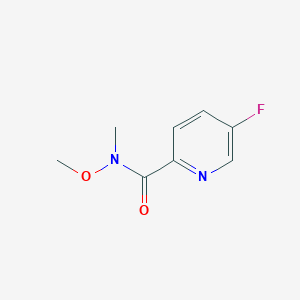
![N-(1-cyanocyclopentyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yloxy}acetamide](/img/structure/B2841513.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2841515.png)
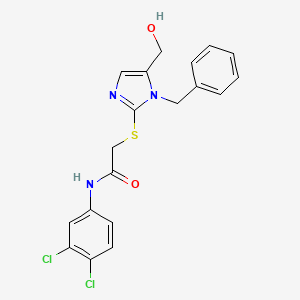
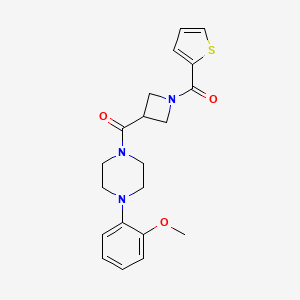
![2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-fluorobenzamide](/img/structure/B2841518.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841519.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2841523.png)
![2-ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2841524.png)